(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one
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Overview
Description
(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one typically involves the condensation of benzylidenehydrazine with a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, the compound’s potential applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, its antimicrobial activity may result from inhibiting bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer activity could be due to the inhibition of proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Benzylidenehydrazones: Compounds with similar hydrazone linkages, often studied for their antimicrobial and anticancer activities.
Uniqueness
(Z)-2-((E)-benzylidenehydrazono)-5-(2-methylbenzyl)thiazolidin-4-one is unique due to the combination of its thiazolidinone core and benzylidenehydrazone moiety. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)11-16-17(22)20-18(23-16)21-19-12-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSRGSWAUCVNL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.